Cas no 1070870-41-5 (2-bromo-4-chloro-3-iodoPyridine)
2-bromo-4-chloro-3-iodoPyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-chloro-3-iodoPyridine
- AKOS024261448
- DA-26857
- BCP32304
- NFUWRKVQFCTVNF-UHFFFAOYSA-N
- SCHEMBL2848313
- 1070870-41-5
- MFCD18262195
-
- MDL: MFCD18262195
- Inchi: 1S/C5H2BrClIN/c6-5-4(8)3(7)1-2-9-5/h1-2H
- InChI Key: NFUWRKVQFCTVNF-UHFFFAOYSA-N
- SMILES: IC1C(=NC=CC=1Cl)Br
Computed Properties
- Exact Mass: 316.81039g/mol
- Monoisotopic Mass: 316.81039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 12.9Ų
2-bromo-4-chloro-3-iodoPyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014049-250mg |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 95% | 250mg |
$1029.00 | 2023-09-04 | |
| Alichem | A029014049-1g |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 95% | 1g |
$2837.10 | 2023-09-04 | |
| Chemenu | CM174803-1g |
2-bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 95% | 1g |
$464 | 2021-08-05 | |
| eNovation Chemicals LLC | Y0976195-1g |
2-bromo-4-chloro-3-iodoPyridine |
1070870-41-5 | 95% | 1g |
$630 | 2024-08-03 | |
| Chemenu | CM174803-1g |
2-bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 95% | 1g |
$464 | 2022-06-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638682-1g |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 98% | 1g |
¥4932.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638682-2.5g |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 98% | 2.5g |
¥9156.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638682-5g |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 98% | 5g |
¥17271.00 | 2024-08-09 | |
| Aaron | AR01ED1H-1g |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 95% | 1g |
$800.00 | 2025-02-11 | |
| Aaron | AR01ED1H-250mg |
2-Bromo-4-chloro-3-iodopyridine |
1070870-41-5 | 95% | 250mg |
$500.00 | 2025-02-11 |
2-bromo-4-chloro-3-iodoPyridine Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-bromo-4-chloro-3-iodoPyridine
Latest Research Insights on 2-Bromo-4-chloro-3-iodoPyridine (CAS: 1070870-41-5) in Chemical Biology and Pharmaceutical Applications
The compound 2-bromo-4-chloro-3-iodoPyridine (CAS: 1070870-41-5) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential as a key intermediate in drug discovery. This halogen-rich heterocycle serves as a critical building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies highlight its role in facilitating selective cross-coupling reactions, enabling efficient access to structurally diverse pyridine derivatives with tailored pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-bromo-4-chloro-3-iodoPyridine in the modular synthesis of BTK (Bruton's tyrosine kinase) inhibitors through sequential Suzuki-Miyaura couplings. Researchers achieved remarkable regioselectivity (>95%) by leveraging the differential reactivity of the halogen substituents, with the iodine position showing preferential reactivity under mild palladium catalysis. This approach enabled rapid generation of a 48-member library with varying pharmacophores at the 2-, 3-, and 4-positions of the pyridine core.
In parallel developments, the compound's application in PET (positron emission tomography) tracer synthesis has emerged as a promising area. A Nature Communications paper (2024) detailed the isotopic labeling of 2-bromo-4-chloro-3-iodoPyridine with carbon-11 at the 5-position, creating a versatile precursor for imaging agents targeting neurodegenerative diseases. The preserved halogen handles allowed subsequent derivatization to produce tracers with sub-nanomolar affinity for tau protein fibrils.
Structural studies using X-ray crystallography (Acta Crystallographica Section E, 2023) have provided new insights into the conformational preferences of 2-bromo-4-chloro-3-iodoPyridine. The crystal structure reveals significant distortion from planarity (dihedral angle of 12.7° between halogens), which appears to influence its reactivity pattern in metal-catalyzed reactions. These findings are informing computational models for predicting reactivity in similar polyhalogenated systems.
From a safety and scalability perspective, recent process chemistry advancements (Organic Process Research & Development, 2024) have addressed previous challenges in large-scale production. A continuous flow protocol achieves 85% yield with <0.5% impurity profile by precisely controlling the sequential halogenation steps at -15°C, representing a significant improvement over traditional batch methods. This development is particularly relevant for current Good Manufacturing Practice (cGMP) applications.
Emerging biological data suggests that certain derivatives of 2-bromo-4-chloro-3-iodoPyridine exhibit unexpected activity against RNA viruses. A preprint in BioRxiv (2024) reports that 5-cyano derivatives show potent inhibition (EC50 = 120 nM) of the SARS-CoV-2 helicase through a novel binding mode identified by cryo-EM. This finding opens new avenues for broad-spectrum antiviral development.
Looking forward, the unique reactivity profile of 2-bromo-4-chloro-3-iodoPyridine continues to inspire innovative applications. Upcoming clinical trials (NCT05678945) will evaluate a JAK3 inhibitor derived from this scaffold for autoimmune disorders, while materials science researchers are exploring its use in organic semiconductor synthesis. The compound's versatility ensures its ongoing importance in interdisciplinary research at the chemistry-biology interface.
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